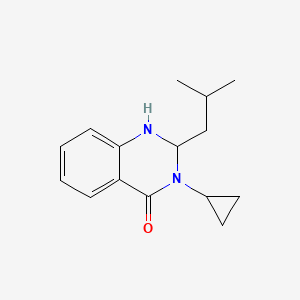
3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Eco-friendly Synthesis Approaches
Eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones, a class to which 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one belongs, have been developed using ionic liquids or water without additional catalysts. These methods emphasize sustainability and high yield, highlighting the compound's relevance in green chemistry (Chen et al., 2007).
Structural Characterization
The structural and crystallographic analysis of cyclopropyl derivatives of dihydroquinazolin-2(1H)-one reveals insights into their synthesis and potential as intermediates for creating biologically active compounds. Characterization techniques such as LC-MS, NMR, and IR spectroscopy play a crucial role in understanding these compounds (Shetty et al., 2016).
Catalyst-Free Synthesis
A catalyst-free approach for synthesizing functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives has been demonstrated, showcasing the potential for developing environmentally friendly synthesis pathways. This method leverages water as a solvent, emphasizing the importance of such compounds in sustainable chemistry practices (Ramana et al., 2016).
Advanced Catalytic Methods
Innovative catalytic strategies involving silica-bonded N-propylsulfamic acid have been applied to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the chemical versatility and broad applicability of these compounds in synthetic organic chemistry (Niknam et al., 2011).
Supramolecular Synthesis
The supramolecular synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions, mediated by β-cyclodextrin, underscores the compound's role in facilitating the creation of complex molecular architectures. This method combines high yields with the benefits of using water as a solvent, further illustrating the eco-friendly potential of such synthesis routes (Ramesh et al., 2012).
特性
IUPAC Name |
3-cyclopropyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)9-14-16-13-6-4-3-5-12(13)15(18)17(14)11-7-8-11/h3-6,10-11,14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILUABJWFRAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
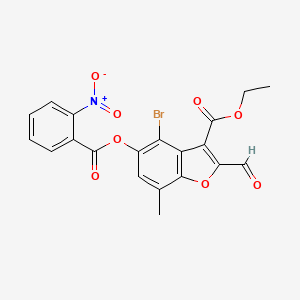
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)
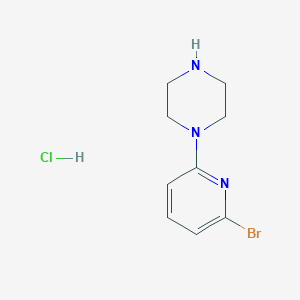
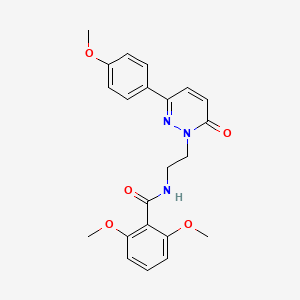
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)


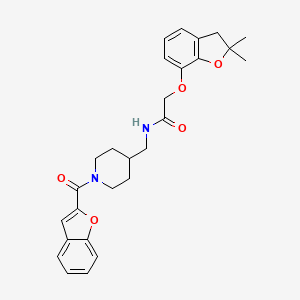
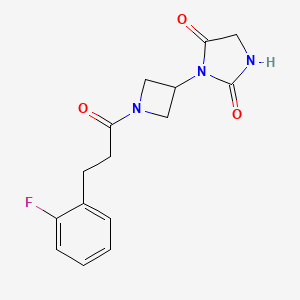
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)
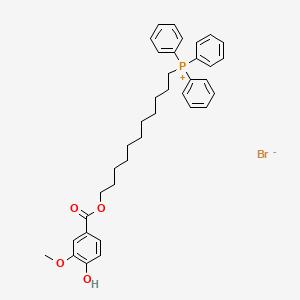
![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)